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molecular formula C14H15N3O2 B8453436 2-[4-(2-Aminoethyl)phenoxy]nicotinamide

2-[4-(2-Aminoethyl)phenoxy]nicotinamide

Cat. No. B8453436
M. Wt: 257.29 g/mol
InChI Key: STWHULYASNPWBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07381719B2

Procedure details

Dissolve {2-[4-(3-carbamoylpyridin-2-yloxy)phenyl]ethyl}carbamic acid tert-butyl ester (0.518 g, 1.45 mmol) in dichloromethane (8.4 mL). Add TFA (8.4 mL) and stir at room temperature for 4 hours. Concentrate the reaction mixture. Load the product onto an SCX column with methanol. Wash the column with methanol then elute with 50% (2.0 M NH3 in methanol) in methanol to give the title compound (0.38 g, 100%): TOF MS ES+ 258.1 (M+H)+, base peak TOF ES+ 241.1 (M−NH2)+, HRMS calcd for C14H16N3O2 258.1243 (M+H)+, found 258.1228, time 0.34 min; HPLC [YMC-Pack Pro C-18 (150×4.6 mm, S-5 microm), acetonitrile in water containing 0.01% concentrated HCl at 1.0 mL/min, 5-95% over 19 min], tR=13.4 min, 100% purity.
Name
{2-[4-(3-carbamoylpyridin-2-yloxy)phenyl]ethyl}carbamic acid tert-butyl ester
Quantity
0.518 g
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
solvent
Reaction Step One
Name
Quantity
8.4 mL
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH2:8][CH2:9][C:10]1[CH:15]=[CH:14][C:13]([O:16][C:17]2[C:22]([C:23](=[O:25])[NH2:24])=[CH:21][CH:20]=[CH:19][N:18]=2)=[CH:12][CH:11]=1)(C)(C)C.C(O)(C(F)(F)F)=O>ClCCl>[NH2:7][CH2:8][CH2:9][C:10]1[CH:11]=[CH:12][C:13]([O:16][C:17]2[N:18]=[CH:19][CH:20]=[CH:21][C:22]=2[C:23]([NH2:24])=[O:25])=[CH:14][CH:15]=1

Inputs

Step One
Name
{2-[4-(3-carbamoylpyridin-2-yloxy)phenyl]ethyl}carbamic acid tert-butyl ester
Quantity
0.518 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCCC1=CC=C(C=C1)OC1=NC=CC=C1C(N)=O)=O
Name
Quantity
8.4 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
8.4 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the reaction mixture
WASH
Type
WASH
Details
Wash the column with methanol
WASH
Type
WASH
Details
then elute with 50% (2.0 M NH3 in methanol) in methanol

Outcomes

Product
Name
Type
product
Smiles
NCCC1=CC=C(OC2=C(C(=O)N)C=CC=N2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.38 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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